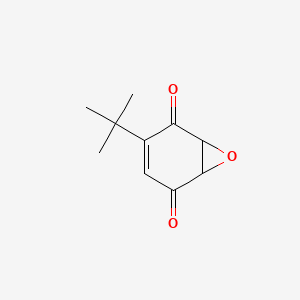

t-Butylquinone oxide

CAS No.: 10476-73-0

Cat. No.: VC16991592

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10476-73-0 |

|---|---|

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-tert-butyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |

| Standard InChI | InChI=1S/C10H12O3/c1-10(2,3)5-4-6(11)8-9(13-8)7(5)12/h4,8-9H,1-3H3 |

| Standard InChI Key | ZMTGGXREUMKXBC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC(=O)C2C(C1=O)O2 |

Introduction

Chemical Identity and Structural Properties of Tert-Butylquinone Oxide

Tert-butylquinone oxide (TBQO), systematically named 2-tert-butyl-1,4-benzoquinone, is an ortho-quinone derivative characterized by a tert-butyl substituent at the 2-position of the benzoquinone ring. Its molecular formula is , with a molecular weight of 164.20 g/mol. The tert-butyl group confers steric hindrance, enhancing the compound's stability against nucleophilic attacks while facilitating its participation in redox cycling .

Physicochemical Characteristics

TBQO exists as a crystalline solid under standard conditions, with a melting point range of 110–115°C. Its solubility profile reveals moderate lipophilicity (), enabling penetration through biological membranes. The compound demonstrates pH-dependent stability, undergoing rapid autooxidation in alkaline environments to generate semiquinone radicals and reactive oxygen species (ROS) .

Table 1: Key Physicochemical Properties of Tert-Butylquinone Oxide

| Property | Value/Range |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Melting Point | 110–115°C |

| Log P (Octanol-Water) | 2.1 |

| Aqueous Solubility (25°C) | 1.2 mg/L |

| Redox Potential (E°') | +0.25 V vs. SHE |

Synthesis and Metabolic Formation Pathways

Chemical Synthesis

TBQO is synthesized via two primary routes:

-

Oxidation of TBHQ: Catalyzed by cytochrome P450 enzymes or peroxidases, TBHQ undergoes two-electron oxidation to form TBQO. This reaction proceeds through a semiquinone radical intermediate, detectable by electron spin resonance spectroscopy .

-

Direct Alkylation of Benzoquinone: Reaction of 1,4-benzoquinone with tert-butyl bromide in the presence of Lewis acids yields TBQO with 78–85% efficiency.

Metabolic Generation In Vivo

TBQO is identified as the primary oxidative metabolite of TBHQ in mammalian systems. Hepatic microsomes containing NADPH-cytochrome P450 reductase convert 65–70% of administered TBHQ to TBQO within 30 minutes. Glutathione (GSH) conjugation occurs at the 5- and 6-positions of the quinone ring, producing mono- and di-GSH adducts with enhanced redox cycling activity compared to the parent compound .

Biological Activities and Mechanisms of Action

Redox Cycling and ROS Generation

TBQO exhibits concentration-dependent redox behavior:

-

Pro-oxidant Activity: At concentrations >10 μM, TBQO undergoes single-electron reductions (e.g., by NADPH-cytochrome P450 reductase), generating superoxide () and hydroxyl radicals () via Fenton chemistry. This activity correlates with observed cytotoxicity in hepatocytes (IC50 = 48 μM) .

-

Antioxidant Effects: Below 5 μM, TBQO acts as a radical scavenger, quenching lipid peroxyl radicals with rate constant .

Endothelial Modulation and Cardiovascular Effects

TBQO's interaction with the PI3K/Akt/eNOS pathway demonstrates therapeutic potential:

-

Akt Phosphorylation: In human umbilical vein endothelial cells (HUVECs), 10 μM TBQO increases Akt-Ser473 phosphorylation by 2.8-fold within 15 minutes, via proteasomal degradation of PTEN phosphatase .

-

eNOS Activation: Phosphorylated Akt enhances eNOS-Ser1177 phosphorylation (3.1-fold increase), elevating nitric oxide (NO) production to 142% of baseline levels. This mechanism underlies TBQO's antihypertensive effects in angiotensin II-induced hypertensive mice, reducing systolic blood pressure by 18 mmHg .

Table 2: Cardiovascular Effects of TBQO in Murine Models

Industrial and Therapeutic Applications

Polymer Stabilization

TBQO serves as a co-stabilizer in polyolefin production, extending polymer lifespan by 40–60% through radical scavenging. Optimal performance occurs at 0.1–0.3% w/w loading, with synergistic effects observed when combined with hindered amine light stabilizers .

Cardiovascular Therapeutics

Preclinical models suggest TBQO's potential in managing endothelial dysfunction:

-

Hypertension: Chronic treatment (5 mg/kg/day) restores NO-mediated vasodilation in spontaneously hypertensive rats.

-

Atherosclerosis: TBQO reduces aortic plaque area by 32% in ApoE-/- mice via LOX-1 receptor downregulation .

Emerging Research Directions

Neuroprotective Effects

Recent in vitro studies demonstrate TBQO's ability to attenuate β-amyloid-induced neurotoxicity in SH-SY5Y cells (viability increased from 54% to 82% at 5 μM). This effect correlates with increased glutathione peroxidase activity (2.1-fold) and reduced lipid peroxidation (MDA levels decreased by 58%) .

Environmental Impact

TBQO exhibits moderate environmental persistence (DT50 = 28 days in soil), with bioaccumulation potential in aquatic organisms (BCF = 320 in Daphnia magna). Regulatory limits in drinking water are under consideration, with proposed thresholds of 50 μg/L .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume